

CAY10464: A Comprehensive Technical Guide for Toxicological Research

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Compound of Interest

Compound Name: CAY10464

Cat. No.: B027634

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Abstract

CAY10464 is a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AhR), a key regulator of cellular responses to a wide array of environmental xenobiotics and endogenous ligands. With a high binding affinity, **CAY10464** serves as a valuable research tool for elucidating the role of the AhR signaling pathway in toxicological processes. This technical guide provides an in-depth overview of **CAY10464**, including its mechanism of action, physicochemical properties, and detailed protocols for its application in in vitro toxicology studies. Furthermore, it explores the broader context of the AhR pathway in toxicology and showcases the utility of **CAY10464** in dissecting AhR-mediated toxicities.

Introduction to CAY10464

CAY10464 is a small molecule identified as a selective and high-affinity antagonist of the Aryl Hydrocarbon Receptor (AhR).[1] Its ability to block the activation of the AhR pathway makes it an indispensable tool for investigating the toxicological effects of a variety of compounds that act through this receptor. The AhR is a ligand-activated transcription factor that plays a central role in the metabolism of xenobiotics, as well as in various physiological processes such as immune responses and cell cycle regulation.[2] Dysregulation of the AhR signaling pathway has been implicated in the toxicity of numerous environmental pollutants, including dioxins and polycyclic aromatic hydrocarbons (PAHs).[3]

By competitively inhibiting the binding of agonists to the AhR, **CAY10464** allows researchers to differentiate between AhR-mediated and non-AhR-mediated toxic effects of test compounds. This guide will delve into the technical details of using **CAY10464** as a research tool in toxicology.

Physicochemical and Binding Properties

A clear understanding of the physical, chemical, and binding characteristics of **CAY10464** is essential for its effective use in experimental settings.

Property	Value	Reference
Formal Name	1,3-dichloro-5-[(1E)-2-(4-methoxyphenyl)ethenyl]-benzene	[4]
CAS Number	688348-37-0	[4][5]
Molecular Formula	C ₁₅ H ₁₂ Cl ₂ O	[4][5]
Formula Weight	279.2 g/mol	[4][5]
Purity	≥98%	[5]
Binding Affinity (K _i)	1.4 nM (for rabbit liver cytosol preparations)	[4]
Solubility	DMF: 30 mg/mL; DMSO: 30 mg/mL; Ethanol: 10 mg/mL; DMSO:PBS (pH 7.2) (1:1): 0.5 mg/mL	[4]

Selectivity: **CAY10464** is reported to be a selective AhR antagonist. For instance, it is inactive as an estrogen receptor ligand even at concentrations up to 100 μM.[4]

The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway in Toxicology

The AhR signaling pathway is a critical mechanism by which cells respond to a wide range of chemical compounds. Understanding this pathway is fundamental to appreciating the utility of **CAY10464** in toxicological research.

Canonical Pathway:

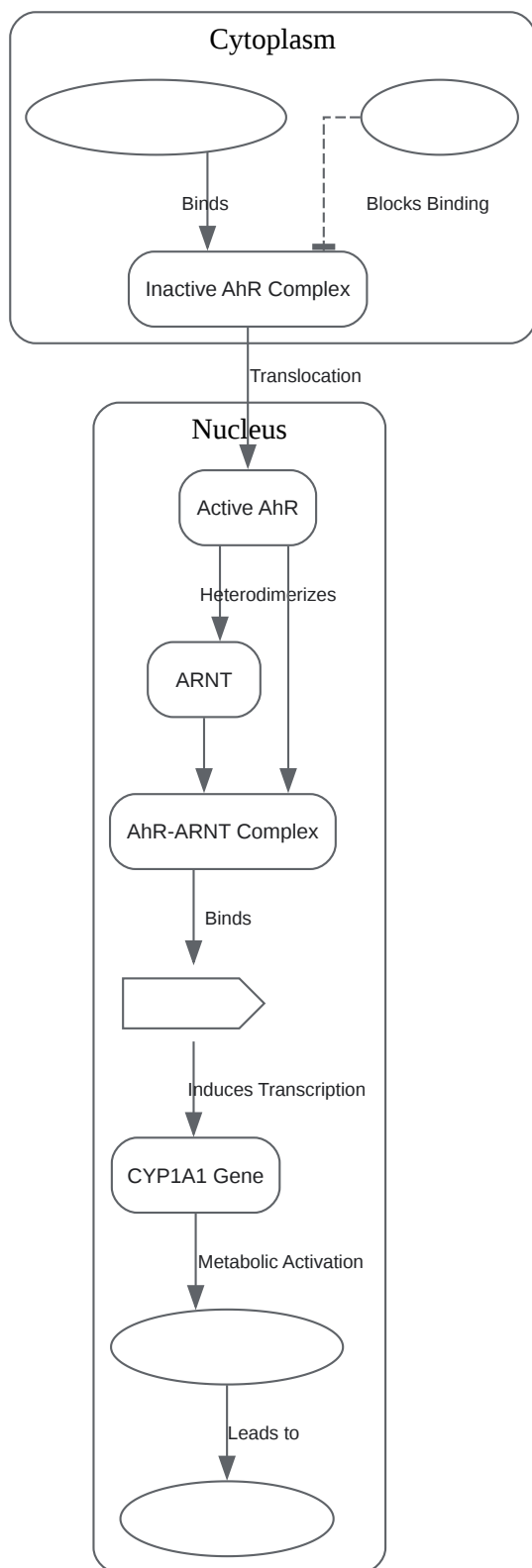
In its inactive state, the AhR resides in the cytoplasm as part of a protein complex. Upon binding of a ligand (e.g., a xenobiotic), the AhR translocates to the nucleus, where it heterodimerizes with the AhR Nuclear Translocator (ARNT). This AhR-ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes. This binding initiates the transcription of a battery of genes, most notably those encoding Phase I and Phase II drug-metabolizing enzymes, such as cytochrome P450s (e.g., CYP1A1). While this response is a crucial detoxification mechanism, its aberrant or sustained activation by certain ligands can lead to toxic outcomes.

Role in Toxicity:

The AhR pathway is a double-edged sword. While it facilitates the clearance of harmful chemicals, the metabolic activation of some compounds by AhR-induced enzymes can generate reactive metabolites that are more toxic than the parent compound. Furthermore, the persistent activation of AhR by potent agonists like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) can disrupt normal cellular processes, leading to a wide range of toxic effects, including immunotoxicity, carcinogenicity, and developmental defects.

Mechanism of **CAY10464** Action:

CAY10464 acts as a competitive antagonist, binding to the ligand-binding pocket of the AhR and preventing its activation by agonist ligands. This blockade of the initial step in the signaling cascade makes **CAY10464** a powerful tool to investigate whether the toxicity of a compound is mediated through the AhR pathway.



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AhR Signaling Pathway and **CAY10464**'s Point of Intervention.

Experimental Protocols

The following protocols provide a starting point for utilizing **CAY10464** in in vitro toxicology studies. It is recommended to optimize concentrations and incubation times for specific cell types and experimental conditions.

General Handling and Stock Solution Preparation

- **Storage:** Store **CAY10464** as a solid at -20°C for up to 3 years.
- **Stock Solution:** Prepare a stock solution in a suitable solvent such as DMSO at a concentration of 10-30 mg/mL. For cell-based assays, it is crucial to ensure that the final concentration of the solvent in the culture medium does not exceed a level that affects cell viability (typically $\leq 0.5\%$). Store stock solutions at -20°C or -80°C.

In Vitro CYP1A1 Induction Assay using HepG2 Cells

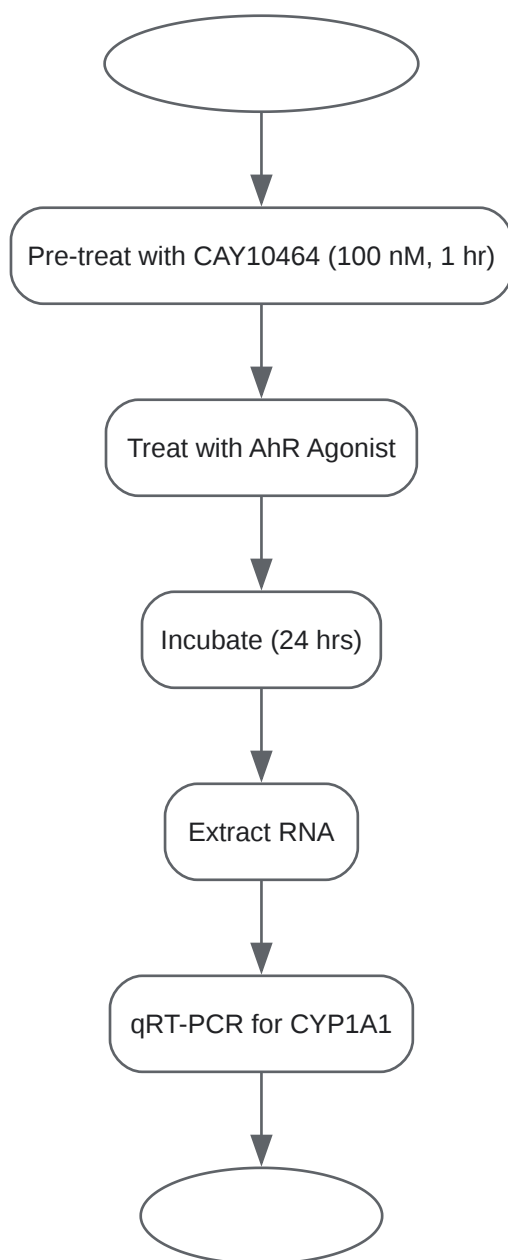
This assay is used to determine if a test compound induces the expression of CYP1A1, a classic AhR target gene, and whether this induction can be blocked by **CAY10464**.

Materials:

- HepG2 cells
- Cell culture medium (e.g., Eagle's Minimum Essential Medium with 10% fetal bovine serum)
- Test compound
- **CAY10464**
- AhR agonist (e.g., Benzo[a]pyrene or TCDD)
- RNA extraction kit
- qRT-PCR reagents (primers for CYP1A1 and a housekeeping gene, e.g., GAPDH)

Procedure:

- Cell Seeding: Seed HepG2 cells in a 24-well plate at a density that will result in 80-90% confluency at the time of treatment.
- Treatment:
 - Pre-treat cells with **CAY10464** (e.g., 100 nM) for 1 hour.
 - Add the AhR agonist (e.g., 1 μ M Benzo[a]pyrene) to the wells, with and without **CAY10464** pre-treatment.
 - Include appropriate vehicle controls (e.g., DMSO).
- Incubation: Incubate the cells for a predetermined time (e.g., 24 hours).
- RNA Extraction: Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
- qRT-PCR:
 - Synthesize cDNA from the extracted RNA.
 - Perform quantitative real-time PCR using primers for CYP1A1 and a housekeeping gene.
- Data Analysis: Calculate the relative expression of CYP1A1 mRNA, normalized to the housekeeping gene. A significant reduction in agonist-induced CYP1A1 expression in the presence of **CAY10464** indicates AhR antagonism.



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Workflow for CYP1A1 Induction Assay.

Cytotoxicity Assays

To determine if the toxicity of a compound is AhR-mediated, cytotoxicity assays can be performed in the presence and absence of **CAY10464**.

Materials:

- Relevant cell line (e.g., HepG2, primary hepatocytes)
- Cytotoxicity assay kit (e.g., MTT, LDH release, or a live/dead cell staining kit)
- Test compound
- **CAY10464**

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
- Treatment:
 - Pre-treat a set of wells with **CAY10464** at a concentration known to inhibit AhR activation (e.g., 100 nM - 1 μ M) for 1 hour.
 - Add a concentration range of the test compound to both **CAY10464**-pre-treated and untreated wells.
 - Include vehicle and positive controls.
- Incubation: Incubate for a relevant time period (e.g., 24, 48, or 72 hours).
- Assay: Perform the cytotoxicity assay according to the manufacturer's protocol.
- Data Analysis: Compare the dose-response curves for the test compound in the presence and absence of **CAY10464**. A rightward shift in the dose-response curve in the presence of **CAY10464** suggests that the toxicity of the test compound is at least partially mediated by the AhR.

Applications in Toxicology Research

CAY10464 is a versatile tool with several applications in toxicology:

- Mechanism of Action Studies: To definitively determine if a compound's toxic effects are mediated through the AhR pathway.

- Screening and Hazard Identification: To differentiate between AhR-dependent and AhR-independent toxicants in a compound library.
- Structure-Activity Relationship (SAR) Studies: To investigate how chemical structure influences AhR-mediated toxicity.
- Investigating Endogenous Roles of AhR: To explore the physiological and pathophysiological roles of the AhR in the absence of exogenous ligands.

In Vivo Studies

Currently, there is limited publicly available information on the in vivo pharmacokinetics and toxicology of **CAY10464**. Researchers planning in vivo studies should conduct preliminary dose-ranging and toxicity assessments to determine appropriate and safe dosing regimens.

Conclusion

CAY10464 is a potent and selective AhR antagonist that serves as an essential tool for toxicological research. Its ability to specifically block the AhR signaling pathway allows for the clear elucidation of AhR-mediated toxicities. The protocols and information provided in this guide offer a solid foundation for researchers to effectively utilize **CAY10464** in their studies to advance our understanding of the toxicological roles of the Aryl Hydrocarbon Receptor.

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- To cite this document: BenchChem. [CAY10464: A Comprehensive Technical Guide for Toxicological Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b027634#cay10464-as-a-research-tool-for-toxicology]

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